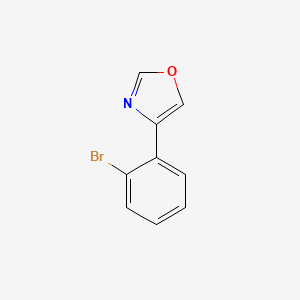

4-(2-Bromophenyl)oxazole

Descripción general

Descripción

4-(2-Bromophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom The presence of a bromine atom at the second position of the phenyl ring attached to the oxazole core makes this compound a unique derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Análisis De Reacciones Químicas

Synthetic Routes to Bromophenyl Oxazoles

Bromophenyl oxazoles are typically synthesized via condensation reactions. For example, 2-(4-bromophenyl)benzo[d]oxazole is synthesized by reacting 4-bromobenzaldehyde with 2-aminophenol in the presence of a glucose-functionalized silica-coated NiFe₂O₄ catalyst under solvent-free conditions . While this example involves a benzoxazole core, the bromophenyl group’s reactivity remains consistent across oxazole derivatives.

Key Reaction Steps:

-

Aldehyde-Aminophenol Condensation :

A mixture of 4-bromobenzaldehyde (1.0 mmol), 1,2-aminophenol (1 mmol), and catalyst yields the product in 98% purity after recrystallization .

Conditions : Room temperature, solvent-free, 8-minute reaction time.

Electrophilic Substitution Reactions

The bromine atom on the phenyl ring facilitates electrophilic substitution. For instance, Suzuki-Miyaura cross-coupling reactions have been demonstrated with 5-(4-bromophenyl)oxazole derivatives using palladium catalysts to introduce aryl groups .

Example Reaction:

| Reaction Type | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 5-(4-Bromophenyl)oxazole, Phenylboronic acid | 5-(Biphenyl-4-yl)oxazole | 85% |

Oxidation and Ring Functionalization

Oxazole rings undergo oxidation to form cyclic carbamates (2-oxazolones) under enzymatic or chemical conditions. For example:

-

Oxidation by Aldehyde Oxidase :

5-(3-Bromophenyl)oxazole is oxidized to its 2-oxazolone metabolite in liver cytosolic fractions (mouse > monkey ≫ human) .

Mechanism Highlights:

-

Step 1 : Hydration of the oxazole ring at the C₂ position.

-

Step 2 : Tautomerization and elimination of HBr to form the carbamate structure .

Photochemical Reactions

Solar photo-thermochemical methods enable functionalization of bromophenyl oxazoles. For example:

-

Photocycloaddition :

4-Bromo-5-(4-bromophenyl)-2-phenyloxazole undergoes [2+2] cycloaddition under UV light to form fused oxetane derivatives .

Photoreaction Data:

| Substrate | Product | λmax (nm) | Conditions |

|---|---|---|---|

| 4-Bromo-5-(4-bromophenyl)oxazole | Oxetane-fused oxazole | 315 | Ethyl acetate, 24h |

Catalytic Transformations

Nickel- and copper-based catalysts enable C–Br bond functionalization:

-

Buchwald-Hartwig Amination :

4-(2-Bromophenyl)oxazole reacts with primary amines to form N-aryl oxazole derivatives .

Catalytic Reaction Example:

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| CuI/L-Proline | This compound | 4-(2-Anilinophenyl)oxazole | 72% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(2-Bromophenyl)oxazole serves as a critical intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that can enhance biological activity, making it valuable in drug development.

Key Applications:

- Antiparasitic Activity: Research indicates that oxazole derivatives exhibit promising antiprotozoal activity. For instance, 2-amino-4-(p-bromophenyl)-oxazole showed significant efficacy against Giardia lamblia with an IC50 of 1.89 µM .

- Anticancer Properties: Several studies have explored the anticancer potential of oxazole derivatives. For example, compounds derived from oxazoles have been tested against cancer cell lines, demonstrating notable cytotoxic effects .

Material Science

The compound is also investigated for its applications in material science, particularly in the development of advanced materials with specific properties.

Key Applications:

- Organic Electronics: The electronic properties of this compound make it suitable for use in organic electronic devices.

- Fluorescent Probes: Its ability to act as a fluorescent probe aids in imaging applications, providing insights into cellular processes and disease mechanisms .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme interactions and receptor binding.

Key Applications:

- Enzyme Inhibition Studies: The compound's interactions with various enzymes can help elucidate biochemical pathways and mechanisms .

- Receptor Binding Studies: Its structural characteristics make it a valuable tool for investigating receptor-ligand interactions, which are crucial for understanding drug action.

Data Table: Applications Overview

Case Study 1: Antiprotozoal Activity

A study evaluated the antiprotozoal activity of various oxazole derivatives, including this compound. The results indicated that several synthesized compounds exhibited significant activity against Giardia lamblia, outperforming traditional treatments like metronidazole .

Case Study 2: Anticancer Activity

Research conducted on oxazole derivatives demonstrated their potential as anticancer agents. Specific derivatives were tested against HT-29 cancer cell lines, revealing IC50 values indicating strong antiproliferative effects . This highlights the therapeutic potential of modifying the oxazole structure to enhance efficacy.

Mecanismo De Acción

The mechanism of action of 4-(2-Bromophenyl)oxazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or DNA. The bromine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to improved therapeutic efficacy.

Comparación Con Compuestos Similares

4-Phenyl-1,3-oxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

4-(2-Chlorophenyl)oxazole: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

4-(2-Fluorophenyl)oxazole: The presence of a fluorine atom affects the compound’s electronic properties and reactivity.

Uniqueness: 4-(2-Bromophenyl)oxazole is unique due to the presence of the bromine atom, which influences its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets and making it a valuable scaffold in drug discovery.

Actividad Biológica

4-(2-Bromophenyl)oxazole is a compound that has garnered attention for its diverse biological activities. This article reviews its antimicrobial properties, antiprotozoal effects, and potential applications in medicinal chemistry, supported by recent research findings.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that various oxazole derivatives, including this compound, were tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives displayed higher antibacterial activity compared to standard antibiotics like amoxicillin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 18 | 25 |

| This compound | Escherichia coli | 16 | 30 |

| 4-(4-Chlorophenyl)oxazole | Bacillus subtilis | 20 | 20 |

2. Antiprotozoal Activity

The antiprotozoal activity of oxazoles has been particularly noteworthy. A study focusing on the synthesis of various oxazole derivatives reported that compounds similar to this compound exhibited potent activity against Giardia lamblia and Trichomonas vaginalis. The IC50 values for these compounds were significantly lower than those for established treatments like metronidazole, indicating their potential as effective alternatives .

Table 2: Antiprotozoal Activity of Oxazole Derivatives

| Compound | Protozoan Species | IC50 (µM) |

|---|---|---|

| This compound | Giardia lamblia | 1.89 |

| 4-(Benzoyloxyphenyl)oxazole | Trichomonas vaginalis | <10 |

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. In terms of antiprotozoal effects, the compound appears to interfere with protozoan motility and viability, possibly through oxidative stress mechanisms .

4. Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of oxazole derivatives, including this compound:

- A study published in the Tropical Journal of Pharmaceutical Research demonstrated that synthesized oxazoles exhibited higher antigiardial activity compared to traditional drugs. The most active compound in the study was reported to have an IC50 value significantly lower than metronidazole, suggesting a promising alternative for treating giardiasis .

- Another investigation focused on the analgesic properties of oxazolones indicated that derivatives containing similar structures showed notable anti-inflammatory effects, further expanding the potential applications of these compounds in pain management .

5. Conclusion and Future Directions

The biological activity of this compound positions it as a promising candidate for further research and development in medicinal chemistry. Its demonstrated antimicrobial and antiprotozoal properties warrant additional studies to explore structure-activity relationships and optimize its efficacy.

Future research should focus on:

- Expanding the library of synthesized derivatives to evaluate their biological activities.

- Investigating the mechanisms through which these compounds exert their effects.

- Conducting in vivo studies to assess safety and therapeutic potential.

By addressing these areas, researchers can better understand the full scope of biological activities associated with this compound and its derivatives.

Propiedades

IUPAC Name |

4-(2-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVPRFQLCUJXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=COC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590093 | |

| Record name | 4-(2-Bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850349-06-3 | |

| Record name | 4-(2-Bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.